3-Bromobenzonitrile
Description
Significance of Aryl Nitriles in Synthetic Organic Chemistry
Aryl nitriles, which are organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring, are of paramount importance in the field of synthetic organic chemistry. thieme.defiveable.me They serve as crucial intermediates and versatile building blocks for the synthesis of a wide array of valuable organic molecules. sioc-journal.cnrsc.org The significance of aryl nitriles stems from the rich chemistry of the cyano group, which can be readily transformed into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles. researchgate.netscielo.br This versatility makes them indispensable precursors in the production of pharmaceuticals, agrochemicals, dyes, and advanced functional materials. sioc-journal.cn
The development of novel and efficient methods for the synthesis of aryl nitriles is an active area of research. researchgate.net Traditional methods like the Sandmeyer and Rosenmund–von Braun reactions are often employed, but contemporary research focuses on developing more sustainable and efficient transition metal-catalyzed cyanation reactions. researchgate.net Furthermore, the direct conversion of other functional groups, such as those found in styrenes, aryl-substituted alkynes, and benzylic compounds, into the cyano group is also being explored. researchgate.net The α-aryl nitrile structural motif is frequently found in bioactive compounds and drugs, highlighting the importance of these molecules in medicinal chemistry. thieme.de
Overview of 3-Bromobenzonitrile as a Versatile Synthetic Building Block
Within the extensive family of aryl nitriles, this compound stands out as a particularly useful and versatile synthetic building block. Its structure, which incorporates both a bromine atom and a nitrile group on a benzene (B151609) ring, provides two distinct and reactive sites for a variety of chemical transformations. ambeed.com The bromine atom, a halogen, is an excellent leaving group in nucleophilic substitution reactions and is particularly well-suited for participation in a wide range of transition metal-catalyzed cross-coupling reactions. fishersci.ca Simultaneously, the nitrile group can undergo its own set of transformations or act as a directing group, influencing the regioselectivity of further substitutions on the aromatic ring. ambeed.com
This dual functionality allows for the sequential or, in some cases, simultaneous introduction of different molecular fragments, enabling the construction of complex molecular architectures from a relatively simple starting material. The strategic placement of the bromo and cyano groups at the 1 and 3 positions of the benzene ring offers a specific substitution pattern that is foundational for the synthesis of numerous targeted molecules in various research domains.
Interactive Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6952-59-6 sigmaaldrich.com |
| Molecular Formula | C₇H₄BrN sigmaaldrich.com |
| Molecular Weight | 182.02 g/mol sigmaaldrich.com |
| Appearance | White to off-white crystalline powder or chunks sigmaaldrich.comchemsrc.com |
| Melting Point | 38-40 °C sigmaaldrich.com |
| Boiling Point | 225 °C sigmaaldrich.com |
| Solubility | Insoluble in water chemsrc.com, soluble in methanol (B129727) tcichemicals.com |
Scope and Research Relevance of this compound Transformations
The research relevance of this compound is demonstrated by its extensive use in a variety of synthetic applications. It is a key substrate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in modern organic synthesis.
Detailed research has shown that this compound is an effective coupling partner in Suzuki reactions, a powerful method for creating carbon-carbon bonds. fishersci.ca It also participates in other palladium-catalyzed reactions, which are central to the synthesis of many complex organic molecules. organic-chemistry.org Furthermore, it can undergo metal-halogen exchange at low temperatures to form organometallic intermediates, which can then react with various electrophiles to create new products. msu.edu
The compound is also a precursor for the synthesis of biologically active molecules. For instance, it has been used as a starting material in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been studied for their potential anticancer activities. mdpi.com This highlights its role as a scaffold in medicinal chemistry for the development of new therapeutic agents. In materials science, derivatives of this compound are explored for creating new polymers and other functional materials. ontosight.ai The nitration of this compound to produce compounds like 3-bromo-4-nitrobenzonitrile (B22018) further expands its utility, providing an intermediate for agrochemicals and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXAVEHFKAXGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219771 | |
| Record name | Benzonitrile, m-bromo- | |
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Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromobenzonitrile | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | 3-Bromobenzonitrile | |
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CAS No. |
6952-59-6 | |
| Record name | 3-Bromobenzonitrile | |
| Source | CAS Common Chemistry | |
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| Record name | Benzonitrile, m-bromo- | |
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| Record name | 3-BROMOBENZONITRILE | |
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| Record name | Benzonitrile, m-bromo- | |
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| Record name | 3-bromobenzonitrile | |
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Strategic Synthetic Methodologies for 3 Bromobenzonitrile and Its Derivatives
Direct Synthesis Routes to 3-Bromobenzonitrile
This compound is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals. lookchem.com Several synthetic strategies have been developed to produce this compound, often starting from readily available precursors.
One common approach involves the Sandmeyer reaction, a well-established method for converting aromatic amines into various functional groups via a diazonium salt intermediate. askfilo.comlibretexts.org In this process, 3-bromoaniline (B18343) is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form the corresponding diazonium salt. brainly.com This intermediate is then reacted with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound. askfilo.combrainly.com This method is a classic example of a radical-nucleophilic aromatic substitution. libretexts.org
Another direct route to this compound is through the ammoxidation of 3-bromotoluene (B146084). This gas-phase catalytic reaction involves the oxidation of the methyl group of 3-bromotoluene in the presence of ammonia (B1221849) to form the nitrile. researchgate.netgoogle.com This method offers a direct conversion of a substituted toluene (B28343) to the corresponding benzonitrile (B105546).
Synthesis from 3-Bromobenzaldehyde (B42254) Precursors
The conversion of 3-bromobenzaldehyde to this compound represents a direct and efficient synthetic pathway. This transformation can be achieved through various methods that convert an aldehyde functional group into a nitrile. One such method involves reacting the aldehyde with an appropriate nitrogen source. For instance, 3-bromobenzaldehyde can be treated with reagents like hydroxylamine, followed by a dehydration step to yield the nitrile.
Another effective method is the reaction of 3-bromobenzaldehyde with ammonium (B1175870) acetate (B1210297) and an oxidizing agent. For example, a reaction using ammonium acetate as the nitrogen source and phenyltrimethylammonium (B184261) tribromide in acetonitrile (B52724) can produce this compound in good yield. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Bromobenzaldehyde | Ammonium acetate, Phenyltrimethylammonium tribromide | This compound | 89% | chemicalbook.com |
| 3-Bromoaniline | 1. NaNO₂, HCl; 2. CuCN | This compound | - | brainly.com |
| 3-Bromotoluene | NH₃, O₂, Catalyst | This compound | - | researchgate.netgoogle.com |
This table summarizes direct synthesis routes to this compound.
Nitrile Formation from Aldehydes using Nitrogen Sources
The transformation of aldehydes into nitriles is a fundamental reaction in organic synthesis. A variety of nitrogen sources can be employed for this purpose, offering different reaction conditions and selectivities.
Ammonium acetate is a commonly used and efficient nitrogen source for this conversion. rsc.orgresearchgate.net In a method catalyzed by iodine, aldehydes react with ammonium acetate in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions to afford nitriles in good to excellent yields. rsc.org This method is applicable to a wide range of aromatic, heteroaromatic, aliphatic, and allylic aldehydes. rsc.org
Another approach utilizes O-benzoyl hydroxylamines, such as O-(4-CF₃-benzoyl)-hydroxylamine (CF₃-BHA), as the nitrogen source. acs.org This reagent reacts with aldehydes in situ to form O-acyl oximes, which are then converted to nitriles with the assistance of a Brønsted acid. acs.org This method is noted for its simple and mild conditions, high yields, and good functional group tolerance. acs.org
Furthermore, ammonia in combination with an oxidant like hydrogen peroxide can also be used for the direct conversion of aldehydes to nitriles. researchgate.net Visible-light photocatalysis offers a green and economical approach, using ammonium acetate as the nitrogen source and ambient air as the terminal oxidant, facilitated by a photocatalyst and a nitroxyl (B88944) radical co-catalyst. sciengine.com
Targeted Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with tailored properties for various applications.
Synthesis of Ether-Linked Bis(bromobenzonitriles)
Ether-linked bis(bromobenzonitriles) are molecules containing two bromobenzonitrile units connected by an ether linkage. The synthesis of these compounds typically involves the reaction of a diol with a bromobenzonitrile derivative. For example, 4,4'-trimethylenebis(oxy)bis(this compound) is synthesized by reacting this compound with 1,3-propanediol (B51772) in the presence of a catalyst that promotes the formation of ether linkages. ontosight.ai
Silicon-bridged bis(12-crown-4) ethers have also been synthesized, where two 12-crown-4 (B1663920) moieties are linked to a silicon atom. mdpi.com These compounds are prepared by reacting a dichlorodiorganosilane with 2-hydroxymethyl-12-crown-4. mdpi.com While not directly bis(bromobenzonitriles), this demonstrates a strategy for creating ether-linked macrocyclic structures that could potentially incorporate a bromobenzonitrile moiety.
A visible-light-enabled aerobic synthesis of benzoin (B196080) bis-ethers has been developed from alkynes and alcohols, using an organophotoredox catalyst. rsc.org This method provides a facile and atom-economical route to bis-ether compounds.
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | 1,3-Propanediol | 4,4'-Trimethylenebis(oxy)bis(this compound) | ontosight.ai |
| Dichlorodiorganosilane | 2-Hydroxymethyl-12-crown-4 | Silicon-bridged bis(12-crown-4) ethers | mdpi.com |
This interactive table outlines the synthesis of ether-linked bis(bromobenzonitriles) and related structures.
Preparation of Benzyloxy-Substituted Bromobenzonitriles
Benzyloxy-substituted bromobenzonitriles are synthesized by introducing a benzyloxy group onto the bromobenzonitrile core. A common method for this is the Williamson ether synthesis, where a hydroxybenzonitrile is deprotonated with a base and then reacted with a benzyl (B1604629) halide. organic-chemistry.org
For instance, the synthesis of 3-bromo-2-(4-methoxy-benzyloxy)-benzonitrile (B8132712) can be envisioned through the O-benzylation of 2-hydroxybenzonitrile (B42573) with 4-methoxybenzyl chloride under basic conditions, followed by bromination. vulcanchem.com Another approach involves the condensation of chloromethylbenzyl ether with chloro- or bromo-substituted benzaldehydes in the presence of a base and a phase-transfer catalyst to form 2-benzyloxy-3-aryloxiranes, which can be further transformed. socar.az
The synthesis of various benzyloxycyanophenylboronic esters has also been reported, starting from the corresponding hydroxybenzonitriles. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Hydroxybenzonitrile | 1. Base; 2. 4-Methoxybenzyl chloride | 2-(4-Methoxy-benzyloxy)benzonitrile | vulcanchem.com |
| Chloro-substituted benzaldehyde | Chloromethylbenzyl ether, NaOH, TEBAC | trans-2-Benzyloxy-3-(chlorophenyl)oxirane | socar.az |
| Hydroxybenzonitrile | Benzyl bromide, Base | Benzyloxy-substituted benzonitrile | organic-chemistry.org |
This interactive table details the preparation of benzyloxy-substituted bromobenzonitriles.
Synthesis of Allyloxy-Substituted Bromobenzonitriles
The synthesis of allyloxy-substituted bromobenzonitriles is typically achieved by the allylation of a corresponding hydroxybromobenzonitrile. This reaction involves treating the hydroxy compound with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972). google.comprepchem.com
For example, 4-allyloxy-3-bromobenzonitrile can be prepared by reacting 3-bromo-4-hydroxybenzonitrile (B56826) with allyl bromide and potassium carbonate in acetone. google.com Similarly, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene was synthesized by the allylation of 2-allyl-4-bromo-6-nitrophenol using allyl bromide and potassium carbonate. nih.gov
| Starting Material | Reagents | Product | Reference |
| 3-Bromo-4-hydroxybenzonitrile | Allyl bromide, Potassium carbonate, Acetone | 4-Allyloxy-3-bromobenzonitrile | google.com |
| 4-Cyanophenol | Allyl bromide, Potassium carbonate, Acetone | 4-Allyloxybenzonitrile | prepchem.com |
| 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, Potassium carbonate, Acetone | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | nih.gov |
This interactive table illustrates the synthesis of allyloxy-substituted bromobenzonitriles.
Advanced Reactivity and Reaction Mechanisms of 3 Bromobenzonitrile
Carbon-Carbon Cross-Coupling Reactions
3-Bromobenzonitrile serves as a versatile substrate in carbon-carbon bond-forming reactions, largely owing to the reactivity of its carbon-bromine bond, which is susceptible to oxidative addition by transition metal catalysts. The electron-withdrawing nature of the nitrile group activates the aryl bromide for these coupling processes.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Research has demonstrated that this compound is an effective coupling partner in these reactions. Investigations have focused on optimizing reaction conditions to achieve high yields and efficiency.
Detailed studies have explored the coupling of this compound with various boronic acids using heterogeneous palladium catalysts. For instance, the reaction with 1-naphthylboronic acid has been used as a model system to optimize catalyst loading, base, and temperature. unimib.it In one study, palladium-on-carbon (Pd/C) was shown to be an exceedingly efficient catalyst for this transformation in water, achieving high yields with low palladium loading (as low as 400 ppm) in the presence of a suitable surfactant. unimib.it The reaction proceeds efficiently at moderate temperatures (60 °C) with common inorganic bases like sodium carbonate. unimib.it Other studies utilizing a Pd(0)-loaded NaY zeolite catalyst have also shown excellent reactivity for activated aryl bromides like 4-bromobenzonitrile (B114466), suggesting similar high reactivity for the 3-bromo isomer. core.ac.uk
| Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) |
| 1-Naphthylboronic acid | Pd/C (0.5 mol% Pd) | Na₂CO₃ | Water | 60 °C | Quantitative |
| Phenylboronic acid | Pd(0)-NaY zeolite | K₂CO₃ | Toluene (B28343)/Water | 80 °C, 1 h | Quantitative* |
*Data based on the high reactivity reported for the analogous 4-bromobenzonitrile. core.ac.uk
Regioselective Arylation Studies
Direct C-H arylation represents a highly atom-economical method for creating carbon-carbon bonds, avoiding the pre-functionalization required for traditional cross-coupling reactions. This compound has been successfully employed as the arylating agent in several regioselective C-H activation studies.
The regioselectivity of these reactions is often directed by the substrate's inherent electronic properties or by specific catalyst-ligand interactions. For example, in the palladium-catalyzed direct arylation of 1-bromo-2-fluorobenzene, the reaction with this compound proceeds with high regioselectivity, affording the C-H arylated product at the position ortho to the fluorine atom in good yield. rsc.org This selectivity is driven by the directing effect of the fluorine substituent. rsc.org Similarly, studies on 3-substituted thiophenes have shown that a bromo-substituent at the C2-position can act as a blocking group, directing the arylation with this compound selectively to the C5-position without cleavage of the thiophene's C-Br bond. beilstein-journals.org In the arylation of lilolidine, reaction conditions can be tuned to favor arylation at either the α- or β-position, and using this compound with a PdCl(C₃H₅)(dppb) catalyst and NaOAc base selectively yields the α-arylated product. beilstein-journals.org
| Substrate | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1-Bromo-2-fluorobenzene | PdCl(C₃H₅)(dppb) | KOAc | DMA | 2-Bromo-3'-cyano-6-fluorobiphenyl | 67 rsc.org |
| 2-Bromo-3-methylthiophene | Pd(OAc)₂ | KOAc | DMA | 2-Bromo-5-(3-cyanophenyl)-3-methylthiophene | Good beilstein-journals.org |
| Lilolidine | PdCl(C₃H₅)(dppb) | NaOAc | DMA | 1-(3-Cyanophenyl)lilolidine | 83 beilstein-journals.org |
Nucleophilic Transformations at the Bromine Center
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium, to form a potent organometallic nucleophile. wikipedia.org This transformation enables the introduction of a wide range of electrophiles at the 3-position of the benzonitrile (B105546) ring. The metal-halogen exchange is a kinetically controlled process, often performed at low temperatures to prevent side reactions, such as the addition of the organometallic reagent to the nitrile group. msu.edu
For instance, this compound can be lithiated using n-butyllithium at temperatures below -70°C. msu.eduthieme-connect.de The resulting 3-cyanophenyllithium is a reactive intermediate that can be quenched with various electrophiles. One documented example involves the reaction of this organolithium species with an anhydride (B1165640) to produce the corresponding ketone. msu.edu Similarly, bromine-magnesium exchange can be accomplished using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), also known as a "turbo Grignard" reagent. rsc.org The resulting Grignard reagent, 3-cyanophenylmagnesium chloride, can then participate in subsequent coupling reactions.
Compatibility and Selectivity in Catalyzed Cyclizations
This compound can be utilized in complex reaction sequences where its bromine and nitrile functionalities exhibit different reactivities. In certain catalyzed cyclization reactions, the C-Br bond can remain intact while the nitrile group participates, or vice versa, demonstrating valuable compatibility and selectivity.
A notable example is the copper-catalyzed synthesis of benzimidazoles from o-bromoarylamines and nitriles. rsc.org In the reaction between o-bromoaniline and this compound, an intermolecular cyclization occurs involving the amine and nitrile groups. rsc.org Remarkably, the reaction shows excellent functional group compatibility, as the bromine atom on the this compound substrate does not participate in the reaction, leading to the formation of 2-(3-bromophenyl)-1H-benzo[d]imidazole in high yield (95%). rsc.org This highlights the selective reactivity of the nitrile group under these specific catalytic conditions, leaving the C-Br bond available for potential subsequent transformations.
Transformations of the Nitrile Group
The nitrile (-C≡N) group of this compound is a versatile functional handle that can be converted into several other important chemical groups, including amines, carboxylic acids, and ketones. These transformations typically proceed while leaving the C-Br bond untouched, provided the appropriate reagents and conditions are selected.
One common transformation is the reaction with organometallic reagents. For example, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon aqueous hydrolysis, yields a ketone. msu.eduleah4sci.com This allows for the synthesis of 3-bromoketones from this compound. The nitrile group can also be fully hydrolyzed to a carboxylic acid (3-bromobenzoic acid) under strong acidic or basic conditions, or it can be reduced to a primary amine (3-bromobenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | 3-Bromo-acylbenzene |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 3-Bromobenzoic acid |
| Reduction | LiAlH₄ | Primary Amine | 3-Bromobenzylamine |
Hydration of Nitriles to Amides
The conversion of nitriles to primary amides is a fundamental atom-economic transformation in organic synthesis, providing access to essential intermediates for pharmaceuticals and fine chemicals. sioc-journal.cn However, the reaction can be challenging as the amide product is susceptible to further hydrolysis to a carboxylic acid, particularly under the harsh conditions of traditional acid or base-mediated methods. sioc-journal.cningentaconnect.commatthey.com To achieve selective hydration, various catalytic systems have been developed that operate under milder conditions.
Research into the hydration of aromatic nitriles has demonstrated the effectiveness of transition metal catalysts. Systems based on rhodium, ruthenium, and palladium have shown high efficacy and functional group tolerance. For instance, half-sandwich ruthenium complexes have been employed for the hydration of various substituted benzonitriles, including those with halogen substituents. sci-hub.se These reactions are typically tolerant of aryl halides, proceeding in good to excellent yields. sci-hub.se Similarly, a novel catalytic system comprising palladium chloride and arsenic trioxide has been shown to effectively hydrate (B1144303) nitriles at a moderate temperature of 60°C and neutral pH, preventing the formation of by-products. frontiersin.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring, such as bromine, can promote the nucleophilic attack of water on the nitrile carbon, facilitating the reaction. nih.gov
The proposed mechanism for these metal-catalyzed hydrations generally involves the coordination of the nitrile's nitrogen atom to the metal center. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfer and tautomerization steps lead to the formation of the stable amide product, which is then released from the catalyst, allowing the catalytic cycle to continue.
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| Half-sandwich Ru complex / NaOH | 4-Bromobenzonitrile | Isopropanol | 80 | High | sci-hub.se |
| PdCl₂ / As₂O₃ | 4-Bromobenzamide | DMF / Water | 60 | >95 | nih.gov |
| Rh(I)-NHC Complex | 4-Methoxybenzonitrile | Water / 2-Propanol | 80 | >99 | mdpi.com |
| TBAH (Tetrabutylammonium hydroxide) | Various aryl nitriles | Water | 120 | 85-98 | rsc.org |
Reductions to Amines
The nitrile group of this compound can be readily reduced to a primary amine, yielding (3-bromophenyl)methanamine. This transformation is a key step in the synthesis of more complex molecules, as the resulting benzylamine (B48309) is a valuable building block. The catalytic hydrogenation of nitriles is an environmentally benign and atom-efficient reduction method. researchgate.net
A variety of reducing agents and catalytic systems can accomplish this conversion. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing benzonitriles to benzylamines under mild conditions of temperature and pressure. bme.hu The primary challenge in nitrile reduction is often preventing the formation of secondary and tertiary amine by-products, which can occur via reaction of the intermediate imine with the primary amine product. researchgate.net
Alternative methods include the use of borane (B79455) derivatives. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride, has been shown to reduce a wide range of aromatic nitriles to the corresponding primary amines in excellent yields. nih.gov Studies have shown that benzonitriles bearing electron-withdrawing groups, such as the bromo substituent in this compound, generally undergo reduction more rapidly and with higher yields compared to those with electron-donating groups. nih.gov
| Reagent / Catalyst | Substrate | Product | Conditions | Yield (%) | Reference |
| BH₂(N(iPr)₂) / cat. LiBH₄ | Benzonitriles with EWG | Benzylamines | 25 °C | High | nih.gov |
| 10% Pd/C, H₂ | Benzonitrile | Benzylamine | 30 °C, 6 bar | 85-90 | bme.hu |
| NaBH₄ / La₀.₅Ca₀.₅CoO₃ | Aryl nitriles | Bis-(benzyl)amines | 40 °C | Good | jcchems.com |
| (Boc)₂O then reduction | (3-Bromophenyl)methanamine | tert-Butyl 3-bromobenzylcarbamate | N/A | 90 | google.com |
Nitrile Trimerization for Triazine Synthesis
The [2+2+2] cyclotrimerization of nitriles is a powerful method for constructing the symmetrical 1,3,5-triazine (B166579) ring system. This compound can undergo this reaction to produce 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, a star-shaped molecule with applications in materials science. researchgate.netnih.gov
The reaction is typically promoted by strong acids or organometallic reagents. Acid-catalyzed trimerization of this compound proceeds readily to afford the corresponding triazine in good yield. researchgate.net A proposed mechanism for this type of transformation, particularly when using a reagent like triflic anhydride, involves the initial formation of a highly electrophilic nitrilium salt intermediate. acs.org This intermediate is then sequentially attacked by two additional nitrile molecules. A final intramolecular cyclization step, followed by hydrolysis, yields the stable aromatic 1,3,5-triazine ring. acs.org The high stability of the triazine ring provides a strong thermodynamic driving force for the reaction.
| Reactant | Catalyst / Reagent | Product | Yield (%) | Reference |
| This compound | Acid | 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine | Good | researchgate.net |
| Benzonitrile | Triflic Anhydride | 2,4,6-Triphenyl-1,3,5-triazine | Moderate to Good | acs.org |
| Benzonitrile | n-Butyllithium | Monosubstituted dihydrotriazine | High | acs.org |
Reactivity within Complex Chemical Environments
Interactions in Deep Eutectic Solvent Systems
Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that exhibit a significant melting point depression. tandfonline.com These systems are gaining attention as green and tunable solvents for various chemical applications. tandfonline.comrsc.org
This compound has been studied as a component in the formation of novel DESs. rsc.org Specifically, it can function as a hydrogen bond acceptor (HBA) when mixed with an HBD such as levulinic acid. tandfonline.comrsc.org The formation of these eutectic mixtures is driven by strong intermolecular interactions, primarily hydrogen bonds formed between the nitrogen atom of the cyano group in this compound and the hydroxyl group of the HBD. rsc.org
Characterization of the this compound/levulinic acid system using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy has revealed a particularly interesting phenomenon: the occurrence of a proton transfer process. rsc.org This suggests that beyond simple hydrogen bonding, a more profound interaction leads to the transfer of a proton from the HBD (levulinic acid) to the HBA (this compound), which can influence the chemical properties and reactivity of the system. tandfonline.comrsc.org The formation of these heterogeneous nanostructures, involving both homo-associations of the starting materials and hetero-associations between them, is considered a key driving force for the creation of the eutectic solvent. rsc.org
| HBA | HBD | Molar Ratio | Key Observation | Reference |
| This compound | Levulinic acid | N/A | Formation of DES; evidence of proton transfer | tandfonline.comrsc.org |
| Bromophenylacetonitrile | Levulinic acid | N/A | Formation of heteroassociations via hydrogen bonds | rsc.org |
| Choline chloride | Urea | 1:2 | Used as a catalyst for nitrile synthesis | sci-hub.st |
Applications of 3 Bromobenzonitrile in Specialized Chemical Syntheses
Precursors in Pharmaceutical and Medicinal Chemistry Research
The unique arrangement of functional groups in 3-bromobenzonitrile makes it a valuable starting material for synthesizing various molecular scaffolds of medicinal interest. The nitrile group can be transformed into amines or other functionalities, while the bromine atom is ideal for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings.
This compound serves as a key precursor in the synthesis of aminopyrazole-based kinase inhibitors, which are significant in neurodegeneration research. acs.orgnih.gov Kinases, particularly c-Jun N-terminal kinase 3 (JNK3), are implicated in neuronal apoptosis and are targets for therapeutic intervention. nih.gov
In one synthetic approach, this compound undergoes an Ullman coupling with 4-nitro-1H-pyrazole. acs.orgnih.gov This reaction specifically joins the pyrazole (B372694) ring to the benzonitrile (B105546) moiety. Subsequent reduction of the nitro group on the pyrazole ring yields a primary amine, which is a crucial intermediate for further modification. acs.orgnih.gov This intermediate is then used to build more complex structures designed to fit into the ATP-binding pocket of the target kinase, thereby inhibiting its function. researchgate.net The resulting aminopyrazole derivatives have shown high potency and selectivity for JNK3. acs.orgnih.gov
| Intermediate/Precursor | Reaction Type | Product Class | Therapeutic Target |
| This compound | Ullman Coupling | Aminopyrazole Derivatives | JNK3 Kinase |
| 4-nitro-1H-pyrazole | Reduction | Aminopyrazole Derivatives | JNK3 Kinase |
| 3-bromobenzoic acid | Amide Formation | Aminopyrazole Derivatives | JNK3 Kinase |
This table outlines the role of this compound and related compounds in the synthesis of kinase inhibitors.
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. core.ac.uk this compound can be utilized in the construction of these important heterocyclic systems.
A notable method involves the copper-catalyzed intermolecular cyclization of o-bromoarylamines with various nitriles. In this context, this compound can act as the nitrile source. Research has demonstrated that in reactions with o-bromoaniline, the bromine atom on the this compound molecule remains intact, showcasing excellent functional group compatibility. rsc.org This allows for the selective formation of a benzimidazole product where the 3-bromophenyl group is attached at the 2-position of the benzimidazole core, yielding the desired product in high yields. rsc.org The resulting structure retains a bromine atom that can be used for further functionalization, making it a versatile intermediate for drug discovery programs. rsc.orgderpharmachemica.com
Substituted 3-aminoindazoles are another class of compounds with significant biological activity, including kinase inhibition. organic-chemistry.org Traditional syntheses often face challenges, but methods utilizing bromobenzonitriles provide efficient alternatives. organic-chemistry.orgnih.gov
One effective two-step procedure starts with a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a substituted 2-bromobenzonitrile. nih.govacs.org While this specific example uses the 2-bromo isomer, similar principles can be applied in synthetic strategies involving this compound derivatives. A subsequent acidic deprotection and cyclization sequence yields the final 3-aminoindazole product. nih.govacs.org
Another approach employs a copper-catalyzed cascade process. The coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives proceeds smoothly to form the indazole ring system. nih.govacs.org These methods can generate a wide array of substituted 3-aminoindazoles by varying the starting materials, providing access to diverse chemical libraries for screening. nih.gov
| Starting Material | Catalyst/Reagent | Key Transformation | Product |
| 2-Bromobenzonitrile | Palladium, Benzophenone hydrazone | N-Arylation, Cyclization | Substituted 3-Aminoindazole |
| 2-Halobenzonitriles | Copper Bromide, Hydrazine esters | Coupling/Condensation Cascade | Substituted 3-Aminoindazole |
This table summarizes modern synthetic routes to 3-aminoindazoles starting from bromobenzonitrile precursors.
Building Blocks for Advanced Materials
The reactivity of this compound also extends to materials science, where it can be incorporated into polymers and other advanced materials to impart specific properties. tecnalia.com
Polymers and composite materials are continuously developed to meet demands for lightweight, durable, and functional materials in various industries. mdpi.com The bifunctional nature of molecules like this compound allows them to serve as monomers or cross-linking agents in polymerization reactions.
For example, derivatives such as 4,4'-(hexane-1,6-diylbis(oxy))bis(this compound) (B12670450) are synthesized as intermediates for more complex molecules in materials science. ontosight.ai The presence of two bromobenzonitrile units allows for the creation of extended polymer chains. The nitrile groups can be converted to other functionalities, and the bromine atoms can participate in cross-coupling reactions to form rigid polymer backbones or networked structures. ontosight.ai This versatility enables the tailoring of material properties for specific applications, contributing to the creation of novel polymers and composites. tecnalia.com
Intermediate in Agrochemical Development
This compound is an important raw material and intermediate in the synthesis of agrochemicals. lookchem.com Its derivatives are used to create active ingredients in products designed to protect crops. For instance, related compounds like 4-Amino-3-bromobenzonitrile serve as a key starting material for herbicides. nbinno.com The chemical handles on the this compound ring allow for the assembly of complex molecules that can exhibit herbicidal or pesticidal activity. The specific substitution pattern is often crucial for biological efficacy and selectivity.
Mentioned Chemical Compounds
| Chemical Name | Molecular Formula |
| This compound | C₇H₄BrN |
| 4-Amino-3-bromobenzonitrile | C₇H₅BrN₂ |
| 4-nitro-1H-pyrazole | C₃H₃N₃O₂ |
| JNK3 (c-Jun N-terminal kinase 3) | Not Applicable (Protein) |
| Benzimidazole | C₇H₆N₂ |
| o-Bromoaniline | C₆H₆BrN |
| 3-Aminoindazole | C₇H₇N₃ |
| Benzophenone hydrazone | C₁₃H₁₂N₂ |
| 2-Bromobenzonitrile | C₇H₄BrN |
| Copper Bromide | CuBr |
| 4,4'-(hexane-1,6-diylbis(oxy))bis(this compound) | C₂₀H₁₈Br₂N₂O₂ |
Contributions to Robotic Organic Synthesis
In a notable demonstration, the fully automated RoboRXN system was tasked with preparing a derivative of this compound. Current time information in Vanderburgh County, US.acs.orgacs.org This platform leverages cloud-based AI to predict reaction outcomes and design synthetic pathways. Current time information in Vanderburgh County, US.acs.org The system can interpret chemical structures, often from a simple drawing or a SMILES (Simplified Molecular-Input Line-Entry System) string, and then independently execute the necessary steps, including precise injections, temperature adjustments, and agitations. Current time information in Vanderburgh County, US.acs.org
Furthermore, RoboRXN's AI capabilities were showcased by its ability to identify a synthetic route for the reduction of this compound to 3-bromobenzyl alcohol using lithium aluminium hydride. chemistryworld.com The system can translate procedural texts from scientific literature into actionable robotic commands, demonstrating a significant leap in automating the entire synthesis process from literature precedent to physical product. Current time information in Vanderburgh County, US.acs.org While specific details of the synthesized derivative and reaction yields from the RoboRXN demonstration are not extensively published, the use of this compound was pivotal in proving the concept of a fully autonomous synthesis robot.
The utility of this compound extends to other areas of specialized and high-throughput synthesis, such as flow chemistry. In this technique, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and often leading to higher yields and improved safety. For instance, this compound has been used in a continuous-flow Mizoroki-Heck coupling reaction.
Detailed research findings have demonstrated the successful use of this compound in various automated and high-throughput synthetic protocols. The following table summarizes key findings from these studies.
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| Mizoroki-Heck Coupling (Flow Chemistry) | This compound, n-butyl acrylate (B77674) | Pd(OAc)₂, TBAB, DIEA | 200 °C, 1.0 mL/min flow rate, 60 bar, in MeCN | n-butyl 3-(3-cyanophenyl)acrylate | ~91% | acs.org |
| Suzuki-Miyaura Coupling (Flow Chemistry) | 3-Bromophenol, Phenylboronic acid | 10% Pd/C | 150 °C, K₂CO₃, in iPrOH | 3-hydroxybiphenyl | High Conversion | acs.org |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile (B114466), Phenylboronic acid | Pd-bpydc-Nd | 30 °C, NaOH, in Methanol (B129727) | 4-cyanobiphenyl | High Yield | mdpi.com |
The selection of this compound in these advanced synthetic applications is strategic. Its structure, featuring both a bromo-substituent and a nitrile group, provides two distinct and versatile reactive sites. The bromo-group is ideal for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in the construction of complex organic molecules. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, further expanding the molecular diversity accessible from this starting material. This dual functionality makes this compound an excellent candidate for showcasing the capabilities of robotic systems to perform multi-step syntheses and for use in high-throughput screening to rapidly discover new reactions and optimize conditions.
Computational and Theoretical Investigations of 3 Bromobenzonitrile Systems
Quantum Mechanical Studies
Quantum mechanical calculations serve as a powerful tool for elucidating the electronic structure and properties of 3-bromobenzonitrile at an atomic level. These in silico studies provide insights that are often complementary to experimental data, offering a detailed understanding of the molecule's behavior.
Electrostatic potential surface (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The ESP map reveals electron-rich regions (negative potential, typically colored in shades of red) and electron-deficient regions (positive potential, shown in blue).
In studies of this compound, ESP analysis has been instrumental in understanding its interaction with other molecules. For instance, in the context of deep eutectic solvents formed with levulinic acid, quantum mechanical calculations, including ESP analysis, were employed to investigate the hydrogen bonding between the cyano group of this compound and the hydroxyl group of levulinic acid. rsc.org The nitrogen atom of the nitrile group in this compound is characterized by a region of negative electrostatic potential, making it a hydrogen bond acceptor.
Furthermore, molecular electrostatic potential (MEP) surfaces have been used to characterize other noncovalent interactions, such as bifurcated halogen bonds, which can be a feature of brominated aromatic compounds. researchgate.net The analysis of the MEP on the molecular surfaces of components in co-crystals helps in understanding the reasons behind the formation of specific interaction patterns. acs.org In related brominated fluorinated aromatic systems, the electrostatic potential around the bromine atom can become positive (a σ-hole), allowing it to act as a halogen bond donor.
Table 1: Electrostatic Potential Features of this compound and Related Interactions
| Molecular Feature | Electrostatic Potential Characteristic | Type of Interaction |
|---|---|---|
| Nitrogen atom (in cyano group) | Electron-rich (Negative) | Hydrogen Bond Acceptor |
| Bromine atom | Can exhibit a region of positive potential (σ-hole) | Halogen Bond Donor |
The visualization of non-bonded interactions provides a qualitative and quantitative understanding of the forces that govern the supramolecular assembly of this compound. Computational tools like the Noncovalent Interaction (NCI) plot index are used to identify and characterize these weak interactions.
In a study involving a deep eutectic solvent system of this compound and levulinic acid, the visual analysis of non-bonded interactions was applied to study the hydrogen bonding within minimal molecular clusters. rsc.org This approach helps to confirm the heteroassociations between the cyano group of this compound and the hydroxyl group of levulinic acid. rsc.org Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots are also employed to characterize specific interactions like bifurcated halogen bonds in related systems. researchgate.net These visualizations can reveal the presence and nature of van der Waals forces, hydrogen bonds, and halogen bonds that define the crystal packing and phase behavior of the compound.
Thermochemical parameters for this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity. These values can be determined experimentally through techniques like rotating-bomb combustion calorimetry and can be complemented and validated by theoretical calculations. researchgate.net
Ab initio calculations provide a route to the computed enthalpies of this compound. For instance, the enthalpies for the three bromobenzonitrile isomers have been computed at the MP2/cc-pVTZ level of theory. researchgate.net Such calculations are foundational for deriving other thermochemical properties. For example, in studies of related compounds like aminomethylbenzoic acids, the B3LYP/6-311++G(d,p) level of theory has been used to obtain relative stabilities and derive gas-phase enthalpies of formation when combined with experimental sublimation enthalpies. acs.org A group-additivity method, based on the complete breakdown of molecules into their constituting atoms and their immediate neighbors, also presents a viable, albeit more general, method for calculating the standard heat of combustion and formation for organic molecules. mdpi.com
Table 2: Computed Thermochemical Data for Bromobenzonitrile Isomers
| Isomer | Computational Method | Computed Property | Reference |
|---|---|---|---|
| This compound | MP2/cc-pVTZ | Enthalpy | researchgate.net |
| 2-Bromobenzonitrile | MP2/cc-pVTZ | Enthalpy | researchgate.net |
The electronic structure of this compound, featuring an electron-withdrawing nitrile group and a bromine atom on an aromatic ring, gives it the potential to participate in donor-acceptor interactions. These interactions are fundamental to the development of novel organic materials with specific photophysical properties.
Second-order perturbation theory provides a quantitative measure of the stabilization energy arising from donor-acceptor interactions between filled and vacant orbitals within a molecule. This analysis, often performed within the framework of Natural Bond Orbital (NBO) theory, is crucial for understanding the delocalization of electron density and the strength of specific intramolecular and intermolecular interactions.
Table 3: Representative Second-Order Perturbation Theory Analysis (Hypothetical for this compound based on similar molecules)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Br) | σ*(C-C) | > 0.5 | Halogen lone pair delocalization |
| π (C-C) | π*(C-N) | > 2.0 | π-conjugation with nitrile group |
| π (C-C) | π*(C-C) | > 15.0 | Aromatic ring delocalization |
Note: The values in this table are illustrative and based on general principles and data from related molecules. researchmathsci.org Precise values for this compound would require specific calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics, structure, and thermodynamics of this compound in various environments.
Classical MD simulations have been utilized to evaluate microscopic features of novel deep eutectic solvents composed of cyano-based derivatives, including this compound, and levulinic acid. rsc.org These simulations can reveal information about radial distribution functions, contact probabilities, and the dynamics of dimer lifetimes, which are crucial for understanding the formation and structure of such mixtures. rsc.org
For more detailed investigations, ab initio molecular dynamics (AIMD) can be employed. AIMD simulations were used to explore the structure of mixtures of this compound and levulinic acid, revealing processes such as proton transfer between the components. tandfonline.com Snapshots from the simulation trajectory can illustrate the dynamic nature of intermolecular interactions, such as the transfer of a proton from levulinic acid to the nitrile group of this compound. tandfonline.com In other contexts, MD simulations have been used in conjunction with docking studies to understand how molecules derived from this compound can bind to biological targets like fatty acid amide hydrolase (FAAH). escholarship.org
Analysis of Hydrogen Bonding Dynamics
Hydrogen bonding plays a crucial role in the formation and stability of molecular complexes involving this compound. In novel deep eutectic solvent (DES) systems composed of this compound and levulinic acid, the formation of heteroassociations occurs through hydrogen bonds between the cyano group of this compound and the hydroxyl group of levulinic acid. rsc.org Quantum mechanical calculations, including the analysis of electrostatic potential surfaces, have been instrumental in studying these hydrogen bonding interactions within minimal molecular clusters. rsc.org
Classical molecular dynamics simulations have further revealed the dynamics of these interactions. While heteroassociations between this compound and levulinic acid are significant, the presence of homoassociations of the starting materials, which exhibit a longer dimer lifetime, also plays a critical role. rsc.org These competing interactions contribute to the formation of heterogeneous nanostructures within the DES. rsc.org Interestingly, a proton transfer process has been observed in the this compound-based system, which can influence the chemical shifts of the corresponding protons in NMR characterization. rsc.org
The strength and geometry of hydrogen bonds can significantly impact the reactivity and selectivity of chemical reactions. For instance, in catalysis, strong hydrogen bonds can reduce the degrees of freedom of a substrate, acting as a structural anchor. uni-regensburg.de While direct experimental determination of hydrogen bond properties in complex systems is challenging, computational methods provide a powerful tool for their investigation. uni-regensburg.de
Characterization of Microscopic Features in Solvent Systems
The microscopic features of this compound in solvent systems, particularly in deep eutectic solvents, have been extensively evaluated using classical molecular dynamics simulations. rsc.org These simulations provide detailed information on various microscopic properties, including:
Radial Distribution Functions (RDFs): RDFs are used to understand the local structure and arrangement of molecules around a central particle.
Contact Probability: This metric quantifies the likelihood of different molecular species being in close proximity.
Pair Dynamic Analysis: This analysis investigates the temporal evolution of molecular pairs, providing insights into the stability and lifetime of interactions.
Void Distribution: The analysis of voids, or empty spaces, within the solvent structure is crucial for understanding transport properties and the accommodation of solute molecules. rsc.org
These computational analyses have shown that the structure of these deep eutectic solvent systems is determined by the interplay of heteroassociations and homoassociations, leading to the formation of heterogeneous nanostructures. rsc.org The simultaneous and competing nature of these nanostructures is considered a driving force for the formation of the eutectic solvent. rsc.org
The solubility of this compound is also a key microscopic feature. It exhibits limited solubility in polar solvents like water due to its hydrophobic aromatic ring and bromine atom. solubilityofthings.com Conversely, it is more soluble in nonpolar organic solvents such as hexane (B92381) and toluene (B28343), and shows moderate solubility in solvents like acetone (B3395972) and dichloromethane. solubilityofthings.com
Computational Design of Derivatives and Reaction Pathways
Computational methods are increasingly used for the rational design of this compound derivatives and for predicting their reaction pathways. Density Functional Theory (DFT) calculations are a common tool for these investigations. For example, DFT has been used to predict the optimized geometry, Mulliken population analysis, and electronic properties (such as HOMO and LUMO energies) of this compound derivatives. researchgate.net
The synthesis of various derivatives often involves reactions such as the Ullman coupling or the Buchwald-Hartwig amination. acs.orgrsc.orgwhiterose.ac.uk For instance, 3,3′-(phenazine-5,10-diyl)dibenzonitrile has been synthesized via a Buchwald-Hartwig coupling reaction involving this compound. rsc.org Computational studies can help in optimizing the reaction conditions and understanding the regioselectivity of such reactions.
Furthermore, computational design plays a crucial role in developing molecules with specific properties. For example, derivatives of this compound have been designed and synthesized as potential inhibitors for enzymes like JNK3. acs.org In these studies, computational tools can predict the binding affinity and selectivity of the designed molecules, guiding the synthetic efforts towards more potent and specific compounds.
The following table provides a summary of computational methods and their applications in the study of this compound systems:
| Computational Method | Application | Key Findings | References |
| Quantum Mechanics (QM) | Analysis of hydrogen bonding in deep eutectic solvents. | Elucidation of electrostatic potential surfaces and non-bonded interactions. | rsc.org |
| Molecular Dynamics (MD) | Characterization of microscopic features in solvent systems. | Evaluation of radial distribution functions, contact probability, and void distribution. | rsc.org |
| Density Functional Theory (DFT) | Prediction of molecular properties and reaction pathways. | Optimized geometries, electronic properties (HOMO/LUMO), and vibrational frequencies. | researchgate.nettandfonline.com |
| Time-Dependent DFT (TD-DFT) | Study of electronic absorption spectra. | Calculation of excitation energies and oscillator strengths. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 3 Bromobenzonitrile and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of 3-Bromobenzonitrile, recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear in the region of δ 7.3-7.8 ppm. chemicalbook.com The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern for the four aromatic protons.
A 400 MHz ¹H NMR spectrum shows distinct signals corresponding to the four protons on the aromatic ring. chemicalbook.com The proton ortho to the bromine atom (H-2) is expected to be the most deshielded due to the anisotropic effect of the bromine, appearing as a singlet or a finely split triplet. The protons meta to the bromine (H-4 and H-6) and the proton para to the bromine (H-5) exhibit complex coupling patterns, typically as multiplets or overlapping doublets of doublets. rsc.org The specific chemical shifts and multiplicities are sensitive to the solvent and the spectrometer's field strength. chemicalbook.comrsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| A | 7.799 |
| B | 7.752 |
| C | 7.612 |
| D | 7.373 |
Note: The table shows representative chemical shifts from a 400 MHz spectrum in CDCl₃. Specific peak assignments (A, B, C, D) to individual protons (H-2, H-4, H-5, H-6) require further 2D NMR analysis.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal. huji.ac.il
For this compound, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the nitrile carbon. The carbon atom bonded to the bromine (C-3) is significantly influenced by the halogen's electronegativity and heavy atom effect. stackexchange.com The nitrile carbon (C≡N) typically appears in a characteristic downfield region (around 117-118 ppm), while the carbon atom to which the nitrile group is attached (C-1) is also shifted downfield. rsc.orgchemicalbook.com The other aromatic carbons appear in the typical range of δ 120-140 ppm. libretexts.org
Table 2: ¹³C NMR Chemical Shift Data for this compound rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 136.95, 134.11, 133.99, 130.15, 127.26 |
| Carbon attached to Bromine (C-Br) | 122.41 (typical range) |
| Carbon of Nitrile Group (C-CN) | 113.48 |
| Nitrile Carbon (C≡N) | 116.05 |
Note: Data is from a 100 MHz spectrum in CDCl₃. Precise assignment of each aromatic signal requires advanced techniques like HSQC or HMBC.
Chemical Shift Perturbation (CSP) is a powerful NMR technique used to study non-covalent interactions between a molecule of interest and a binding partner (ligand). nih.gov The method involves monitoring the changes in the chemical shifts of NMR-active nuclei (like ¹H or ¹⁵N) in a molecule upon the incremental addition of a ligand. nih.govresearchgate.net These changes, or perturbations, can be used to identify the binding site, determine the dissociation constant (Kd) of the interaction, and gain insights into the structure of the resulting complex. nih.gov
In the context of this compound, CSP studies could be employed to investigate its interactions with catalysts, reaction intermediates, or biological macromolecules. By performing a titration and recording a series of ¹H or ¹³C NMR spectra, one could map the specific atoms in the this compound molecule that are most affected by the binding event. The magnitude of the chemical shift change for a particular nucleus is indicative of its proximity to the binding interface. nih.gov This approach is particularly valuable for understanding the mechanism of reactions involving this compound, where it may form transient complexes with other reagents.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture before being ionized and fragmented in the mass spectrometer. rsc.org
The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak. nist.gov Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity. youtube.com For this compound (C₇H₄BrN), these peaks are observed at m/z 181 and 183. chemicalbook.comnih.gov
The fragmentation pattern provides further structural information. A common fragmentation pathway involves the loss of the bromine atom, leading to a prominent peak at m/z 102, which corresponds to the benzonitrile (B105546) cation ([C₇H₄N]⁺). nih.govchemguide.co.uk This peak is often the base peak in the spectrum. chemicalbook.com
Table 3: Key Mass Spectrometry Fragmentation Data for this compound (EI-MS) chemicalbook.comnih.gov
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 183 | High | [C₇H₄⁸¹BrN]⁺ (Molecular Ion, M+2) |
| 181 | High | [C₇H₄⁷⁹BrN]⁺ (Molecular Ion, M⁺) |
| 102 | Very High (Base Peak) | [C₇H₄N]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is particularly useful for analyzing the products of chemical reactions, including those involving this compound, especially when the products are non-volatile, thermally labile, or have high molecular weights.
In an LC-MS analysis of a reaction mixture containing this compound derivatives, the components are first separated based on their differential partitioning between a stationary phase and a mobile liquid phase in an HPLC column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) and their mass-to-charge ratios are determined. mdpi.com
LC-MS/MS, a tandem mass spectrometry approach, can provide even more detailed structural information. nih.gov A specific ion from the initial MS scan can be selected, fragmented, and its fragment ions analyzed. This process is invaluable for confirming the structure of newly synthesized compounds and for identifying unknown products and byproducts in a complex reaction mixture. nih.gov The high sensitivity and specificity of LC-MS make it an essential tool for monitoring reaction progress and purity of products derived from this compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its reaction products, offering precise mass measurements that allow for the determination of elemental compositions. The calculated exact mass of this compound (C₇H₄BrN) is 180.95271 Da. nih.gov An HRMS analysis will yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum. The molecular ion peak ([M]⁺˙) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). For this compound, these peaks correspond to [C₇H₄⁷⁹BrN]⁺˙ at m/z ≈ 181 and [C₇H₄⁸¹BrN]⁺˙ at m/z ≈ 183. chemicalbook.com The presence of this doublet is a strong indicator of a monobrominated compound.
In fragmentation analysis, a common fragment observed is the loss of the bromine atom, leading to a benzonitrile cation at m/z 102. nih.gov This fragment will not exhibit the M/M+2 pattern. The precise mass measurements afforded by HRMS allow for the confident assignment of elemental formulas to both the molecular ion and its fragments, which is invaluable when characterizing unknown reaction products.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄BrN |
| Calculated Exact Mass | 180.95271 Da |
| [M]⁺˙ (⁷⁹Br) | m/z ≈ 181 |
| [M+2]⁺˙ (⁸¹Br) | m/z ≈ 183 |
| Key Fragment Ion | [C₇H₄N]⁺ |
| Fragment Ion m/z | 102 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum provides a unique vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.
The most characteristic absorption in the spectrum of this compound is the nitrile (C≡N) stretching vibration. This appears as a sharp, strong band in the region of 2240-2220 cm⁻¹, which is typical for aromatic nitriles where conjugation to the benzene ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com
The aromatic nature of the molecule is confirmed by several other peaks. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com The C=C stretching vibrations within the benzene ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. Finally, the C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. orgchemboulder.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-Br Stretch | 690 - 515 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring.
The spectrum of benzonitrile, the parent compound, shows absorption maxima in the ultraviolet region, typically around 270-280 nm. nist.gov The presence of the bromine atom and the nitrile group as substituents on the benzene ring will influence the exact position and intensity of these absorption bands. These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption maxima compared to unsubstituted benzene. The analysis of the UV-Vis spectrum is useful for confirming the presence of the aromatic chromophore and for quantitative analysis using the Beer-Lambert law. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol (B129727).
Chromatographic Methods for Purity and Reaction Monitoring
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a suitable mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. sielc.com The compound is retained on the column through hydrophobic interactions and is then eluted as the concentration of the organic solvent in the mobile phase increases. Detection is typically performed using a UV detector set at a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. This method allows for the separation of this compound from starting materials, byproducts, and other impurities, enabling accurate quantification and purity determination.
Table 3: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 (or similar C18) |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |
| Mode | Reversed-Phase |
| Detection | UV Absorbance |
Gas Chromatography (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for analyzing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as a BP-20 (a wax-type column) or a ZB-5 (5% phenyl-polysiloxane), is suitable. rsc.orgresearchgate.net The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is typically programmed to ramp up, allowing for the separation of compounds with different boiling points. Research has shown that using a BP-20 column with a specific temperature program can result in a retention time of approximately 7.81 minutes for this compound. rsc.org The FID provides a response that is proportional to the mass of carbon atoms, making it an excellent detector for quantitative analysis and determining the percentage purity of the compound.
Table 4: Exemplary GC-FID Conditions for this compound Analysis
| Parameter | Condition |
| Column | BP-20 (30 m x 0.22 mm x 0.25 µm) |
| Temperature Program | 1 min at 100°C, ramp 20°C/min to 260°C, hold 1 min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | ~7.81 minutes |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental chromatographic technique used to separate components of a mixture. For this compound and its reaction products, TLC serves as a rapid and effective tool for monitoring the progress of a chemical reaction, identifying compounds, and determining their purity.
In a typical application, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel or alumina. The plate is then placed in a sealed container with a shallow layer of a suitable solvent or solvent mixture (the eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel up the plate at different rates. This separation is based on the differential partitioning of the compounds between the stationary phase (the adsorbent) and the mobile phase (the eluent).
The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. It is dependent on the compound's structure, the nature of the stationary phase, and the composition of the mobile phase. For instance, in a Suzuki coupling reaction where this compound is a reactant, TLC can be used to track its consumption and the formation of the corresponding biaryl product. The starting material, this compound, would be expected to have a different Rf value from the product, allowing for a clear visual assessment of the reaction's progression over time.
A hypothetical data table for the TLC analysis of a reaction involving this compound is presented below. The Rf values are illustrative and would be determined experimentally.
| Compound | Eluent System (e.g., Ethyl Acetate (B1210297)/Hexane (B92381) 1:4) | Rf Value (Illustrative) |
| This compound | Ethyl Acetate/Hexane (1:4) | 0.6 |
| Biphenyl-3-carbonitrile | Ethyl Acetate/Hexane (1:4) | 0.4 |
Differential Scanning Calorimetry (DSC) for Thermal Behavior in Mixtures
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for investigating the thermal properties of materials, including melting point, glass transition temperature, and enthalpy of fusion. When applied to mixtures, DSC can provide valuable information about phase transitions and interactions between components.
For mixtures containing this compound, DSC analysis can reveal the formation of eutectics, solid solutions, or co-crystals. A simple eutectic system is a mixture of two components that melt at a single temperature that is lower than the melting points of either of the individual components. The DSC thermogram of a eutectic mixture would show a single sharp endothermic peak at the eutectic temperature.
By analyzing a series of binary mixtures of this compound with another compound at various compositions, a phase diagram can be constructed. This diagram would plot the transition temperatures versus the composition of the mixture, providing a complete picture of the solid-liquid phase behavior. The analysis involves heating the binary mixtures at a constant rate and recording the heat flow. The onset and peak temperatures of the endothermic events (melting) are recorded.
An illustrative data table for the DSC analysis of a hypothetical binary mixture of this compound and a co-former is shown below. The temperatures and enthalpies are for demonstration purposes and would need to be determined through experimental measurements.
| Mole Fraction of this compound | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| 1.0 | 38.0 | 40.0 | 110 |
| 0.8 | 32.5 | 35.0 | 95 |
| 0.6 | 28.0 | 30.5 | 80 |
| 0.4 | 33.0 | 36.0 | 88 |
| 0.2 | 45.0 | 48.0 | 105 |
| 0.0 | 55.0 | 57.0 | 120 |
Catalytic Methodologies Involving 3 Bromobenzonitrile
Metal-Catalyzed Transformations
Palladium Catalysis in Cross-Coupling and Arylation Reactions
Palladium catalysts are instrumental in a variety of cross-coupling and arylation reactions involving 3-Bromobenzonitrile, a compound that readily participates in reactions like the Suzuki and Heck couplings. chemicalbook.comruifuchemical.comfishersci.caottokemi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In a notable application, this compound has been coupled with 1-naphthylboronic acid using a palladium-on-carbon (Pd/C) catalyst in water, a green chemistry approach. unimib.it This reaction proceeds efficiently at 60°C with a low palladium loading of 400 ppm, yielding the desired biaryl product. unimib.it The use of a surfactant is crucial for the success of the reaction in an aqueous medium. unimib.it Research has shown that electron-poor bromides like this compound generally exhibit fast and efficient coupling, with conversions reaching completion within three hours and yielding isolated products above 90%. unimib.it
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with olefins in the presence of a palladium catalyst. liverpool.ac.uk For instance, the reaction with methyl acrylate (B77674) can be catalyzed by palladium particles generated in silica (B1680970) in the presence of an ionic liquid, leading to high conversions. core.ac.uk The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. liverpool.ac.uk The rate of oxidative addition generally follows the order I > Br > Cl. liverpool.ac.uk
Direct Arylation: Palladium-catalyzed direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions. For example, this compound has been used to arylate the C5-position of ethyl 1-methylpyrazole-4-carboxylate. academie-sciences.fr This reaction, which proceeds in the absence of a phosphine (B1218219) ligand, demonstrates good functional group tolerance, with electron-deficient, -neutral, and -rich aryl bromides all participating effectively. academie-sciences.fr In another example, the direct arylation of 2,5-dimethylthiophene (B1293386) with this compound has been achieved, although with moderate yields. thermofisher.kr
Other Cross-Coupling Reactions: this compound also participates in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, which are used to form carbon-carbon bonds with alkynes and organostannanes, respectively. acs.org Additionally, it has been used in Negishi cross-coupling reactions, where an organozinc reagent is coupled with an aryl halide. uni-muenchen.de
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 1-Naphthylboronic acid | Pd/C, Surfactant | 3-(1-Naphthyl)benzonitrile | >90 | unimib.it |
| Heck | Methyl acrylate | Pd/Silica, Ionic liquid | Methyl 3-(3-cyanophenyl)acrylate | High conversion | core.ac.uk |
| Direct Arylation | Ethyl 1-methylpyrazole-4-carboxylate | Pd(OAc)₂, KOAc | Ethyl 5-(3-cyanophenyl)-1-methylpyrazole-4-carboxylate | 81 | academie-sciences.fr |
| Direct Arylation | 2,5-Dimethylthiophene | Pd catalyst | 3-(2,5-Dimethylthiophen-3-yl)benzonitrile | 38-50 | thermofisher.kr |
Copper Catalysis in Cyclization Reactions
Copper catalysts are effective in promoting cyclization reactions that lead to the formation of various heterocyclic compounds. rsc.orgrsc.org this compound has been utilized as a substrate in the synthesis of benzimidazoles, a class of heterocycles with significant pharmaceutical applications. rsc.orgresearchgate.net
In a ligand-free copper-catalyzed cyclization, this compound reacts with o-bromoaniline to produce the corresponding benzimidazole (B57391) derivative. rsc.org This reaction demonstrates good functional group compatibility, as the bromine atom on the benzonitrile (B105546) does not interfere with the cyclization process, leading to a high yield of 95%. rsc.org The optimal conditions for this transformation involve using copper iodide (CuI) as the catalyst and potassium tert-butoxide as the base in tert-amyl alcohol at 120°C. rsc.org This method provides an efficient and environmentally friendly route to substituted benzimidazoles. rsc.orgresearchgate.net
Furthermore, copper-catalyzed cascade reactions involving 2-bromobenzonitriles and hydrazine (B178648) derivatives have been developed to synthesize substituted 3-aminoindazoles. acs.org For instance, the reaction of 2-bromobenzonitriles with hydrazine carboxylic esters using a CuBr catalyst proceeds smoothly to give the desired products. acs.org
| Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| o-Bromoaniline | CuI | 2-(3-Bromophenyl)-1H-benzo[d]imidazole | 95 | rsc.org |
Zinc and Lanthanide Catalysis in Nitrile Trimerization
The trimerization of nitriles is a chemical process that converts three nitrile molecules into a 1,3,5-triazine (B166579) ring. This reaction can be catalyzed by various metal compounds, including those of zinc and lanthanides.
Aromatic nitriles, including derivatives like this compound, can undergo trimerization to form the corresponding 2,4,6-trisubstituted-1,3,5-triazines. google.com This process is typically carried out by heating the nitrile in the presence of a catalyst, such as a metal chloride. google.com Zinc chloride is a known catalyst for this transformation. google.com While specific examples detailing the lanthanide-catalyzed trimerization of this compound are not prevalent in the provided search results, the general principle of using metal catalysts for nitrile trimerization is well-established. google.com
In a related reaction, zinc chloride has been shown to catalyze the Grignard addition of isopropylmagnesium chloride to aromatic nitriles. nih.gov However, in the case of this compound, a magnesium-halogen exchange reaction occurred exclusively, preventing the desired addition. nih.gov
Dual Metal-Photoredox Catalysis
Dual metal-photoredox catalysis has emerged as a powerful strategy for forging challenging chemical bonds under mild conditions. nih.gov This approach combines a photoredox catalyst with a transition metal catalyst, often nickel, to enable novel transformations.
This methodology has been applied to the site-selective arylation of unactivated C(sp³)–H bonds. nih.gov In one system, a dual nickel/photoredox-mediated process was developed for the arylation of distal C(sp³)–H bonds guided by a sulfamate (B1201201) ester. nih.gov While this compound was not explicitly mentioned as the arylating agent in this specific study, the general applicability of aryl bromides makes it a plausible substrate. nih.gov
In another application, a nickel/photoredox dual catalytic system was used for the late-stage N-Me selective arylation of trialkylamines. nih.gov This reaction demonstrates high selectivity for N-methyl C(sp³)–H bonds. The process has been successfully applied to a range of trialkylamines and aryl bromides, including those with various functional groups. nih.gov
Furthermore, dual catalytic systems have been developed for C(sp³)–C(sp²) coupling reactions using 2,1-borazaronaphthyltrifluoroborate reagents. nih.gov In this context, the cross-coupling of 4-bromobenzonitrile (B114466) was achieved, highlighting the potential for similar reactions with this compound. nih.gov The mechanism involves the generation of a carbon-centered radical via the photoredox cycle, which is then intercepted by the nickel catalyst to facilitate the cross-coupling. nih.gov
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
| C(sp³)–H Arylation | Alkanes with directing group | Nickel/Photoredox | Arylated alkanes | nih.gov |
| N-Me Arylation | Trialkylamines | Nickel/Photoredox | Arylated trialkylamines | nih.gov |
| C(sp³)–C(sp²) Coupling | 2,1-Borazaronaphthyltrifluoroborates | Nickel/Photoredox | N-functionalized 2,1-borazaronaphthalenes | nih.gov |
Heterogeneous Catalysis and Catalyst Design
Heterogeneous catalysis is pivotal in chemical manufacturing, offering advantages in catalyst separation and reusability. For reactions involving this compound, the design of robust and efficient heterogeneous catalysts is an area of active research, focusing on creating stable structures with high catalytic activity.
Hydrogen-Bonded Organic Framework (HOF) Catalysts
Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials assembled through hydrogen bonding between organic building blocks. rsc.orgresearchgate.net Their high crystallinity, solution processability, and potential for facile regeneration make them attractive as catalyst supports. rsc.orgresearchgate.net
A notable example involves a robust porous HOF, designated HOF-19, which is constructed from an amino-substituted bis(tetraoxacalix rsc.orgarene rsc.orgtriazine) building block. nih.govnih.gov This framework possesses a significant Brunauer-Emmett-Teller (BET) surface area of 685 m²/g and is stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.govnih.gov
For catalytic applications, HOF-19 was metalated with palladium acetate (B1210297) to create a palladium(II)-containing heterogeneous catalyst (HOF-19⊃Pd(II)). nih.govnih.gov The abundant triazinyl nitrogen atoms and amino groups within the HOF's pores provide effective binding sites for the palladium ions. nih.gov This material demonstrated excellent catalytic performance in the Suzuki-Miyaura coupling reaction, a key carbon-carbon bond-forming reaction. nih.govnih.gov When tested with 4-bromobenzonitrile, a close structural isomer of this compound, the catalyst promoted the reaction with high selectivity and achieved impressive isolated yields of 96–98%. nih.govnih.gov
Table 1: Performance of HOF-19⊃Pd(II) in Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
| Catalyst | Substrate | Reaction | Isolated Yield | Reference |
|---|---|---|---|---|
| HOF-19⊃Pd(II) | 4-Bromobenzonitrile | Suzuki-Miyaura Coupling | 96-98% | nih.govnih.gov |
Catalyst Regeneration and Recycling Studies
A critical advantage of heterogeneous catalysts is their potential for recovery and reuse. The HOF-19⊃Pd(II) catalyst has been studied for its recyclability in the Suzuki-Miyaura coupling of 4-bromobenzonitrile. nih.gov
The catalyst maintained nearly constant catalytic activity and good crystallinity for four consecutive reaction cycles. nih.gov In the fifth cycle, the isolated yield of the product decreased to approximately 74%. nih.gov After a prolonged reaction time of 20 hours, the catalyst was found to be deactivated, with the reaction yield dropping to 46%. nih.gov
Crucially, the deactivated catalyst could be effectively regenerated. Through a simple recrystallization process, the catalytic activity was substantially recovered. The regenerated catalyst provided a 92% isolated yield for the conversion of 4-bromobenzonitrile under the same reaction conditions, demonstrating the sustainable and renewable nature of this HOF-based catalyst system. nih.govnih.gov
Table 2: Recyclability and Regeneration of HOF-19⊃Pd(II) Catalyst
| Cycle | Condition | Isolated Yield for 4-Bromobenzonitrile Conversion | Reference |
|---|---|---|---|
| 1-4 | Recycled | Almost constant activity | nih.gov |
| 5 | Recycled | ~74% | nih.gov |
| - | Deactivated (after 20h) | 46% | nih.gov |
| - | Regenerated (by recrystallization) | 92% | nih.govnih.gov |
Functional Group Compatibility in Catalytic Processes
The compatibility of a catalyst with various functional groups is essential for its application in the synthesis of complex molecules. Palladium-based catalysis, for instance, is well-regarded for its mild experimental conditions and tolerance for a wide array of functional groups. acs.org
In a ligand-free, copper-catalyzed cyclization reaction to produce benzimidazoles, this compound was reacted with o-bromoaniline. rsc.org The reaction demonstrated excellent functional group compatibility, as the bromine atom on the this compound molecule did not interfere with the desired cyclization, affording the product in a high yield of 95%. rsc.org This highlights the selective nature of the catalytic system, which activates the C-Br bond of o-bromoaniline while leaving the C-Br and cyano groups of this compound intact. rsc.org
Similarly, in palladium-catalyzed direct C-H arylation reactions, this compound has been successfully coupled with benzoxazole. researchgate.net As a meta-substituted aryl bromide, it provided the desired arylated product in a high yield of 88%, indicating good compatibility with this type of transformation. researchgate.net
The tolerance of the nitrile group is also evident in palladium-catalyzed cross-coupling reactions involving arylzinc reagents. google.com These reactions can proceed in high yields even when functional groups like nitriles are present on the aryl bromide partner. google.com Furthermore, reaction conditions can be tailored to preserve sensitive functionalities. For example, this compound can undergo a metal-halogen exchange at low temperatures to form an organolithium species, which can then react with an anhydride (B1165640) to produce a ketone without affecting the nitrile group. msu.edu
Table 3: Functional Group Compatibility of this compound in Various Catalytic Reactions
| Reaction Type | Catalyst System | Reactant with this compound | Outcome/Yield | Reference |
|---|---|---|---|---|
| Cyclization (Benzimidazole Synthesis) | Copper-catalyzed (ligand-free) | o-Bromoaniline | 95% (Bromine on this compound was tolerated) | rsc.org |
| Direct C-H Arylation | Palladium-catalyzed | Benzoxazole | 88% | researchgate.net |
| Metal-Halogen Exchange | n-Butyllithium | Anhydride (subsequent reaction) | Ketone formed (Nitrile group preserved at low temp.) | msu.edu |
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Mechanisms
The exploration of new reaction pathways involving 3-Bromobenzonitrile is a vibrant area of research. Scientists are continually seeking more efficient, selective, and sustainable methods to functionalize this molecule. Key areas of investigation include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations for this compound. acs.orgcymitquimica.comfishersci.cafishersci.sefishersci.com Future research will likely focus on developing more active and robust catalyst systems, including those based on earth-abundant metals, to broaden the scope of these reactions and enable their use under milder conditions. researchgate.net The use of flow chemistry is also being explored to optimize these reactions, offering advantages in terms of safety, scalability, and efficiency. acs.org
C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the this compound scaffold. Research in this area aims to develop regioselective methods for introducing new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.gov
Domino Reactions: Designing domino reactions that start from this compound allows for the rapid construction of complex molecular architectures in a single synthetic operation. rsc.org These processes are highly efficient and can significantly reduce the number of steps required to synthesize target molecules.
Photocatalysis: Merging photoredox catalysis with other catalytic methods is a growing area of interest for activating this compound in novel ways. cardiff.ac.uk This approach can enable transformations that are not accessible through traditional thermal methods.
Design of Advanced Functional Materials from this compound Scaffolds
The unique electronic and structural features of this compound make it an attractive scaffold for the development of advanced functional materials. mdpi.com Current and future research directions include:
Functional Polymers: this compound can be used as a monomer or a precursor for the synthesis of functional polymers with tailored properties. nbinno.comcaltech.edu These polymers may find applications in areas such as electronics, optics, and energy storage.
Hydrogen-Bonded Organic Frameworks (HOFs): The nitrile group in this compound can participate in hydrogen bonding, enabling the construction of self-assembled porous materials known as HOFs. researchgate.net These materials have potential applications in gas storage, separation, and sensing.
Luminescent Materials: Derivatives of this compound can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Deep Eutectic Solvents (DESs): Novel deep eutectic solvents have been formed using this compound in combination with other components like levulinic acid. rsc.org These systems are being investigated for their unique properties and potential applications in various chemical and biochemical processes. rsc.org
Development of New Pharmaceutical Candidates and Agrochemicals
This compound is a valuable intermediate in the synthesis of biologically active compounds. joshi-group.comambeed.com Its derivatives are being explored for a range of therapeutic and agricultural applications:
Anticancer Agents: Numerous studies have focused on synthesizing and evaluating this compound derivatives as potential anticancer agents. bohrium.commdpi.com For example, certain 1,2,4-triazole (B32235) analogs have shown promising activity. mdpi.com
Antimicrobial Agents: The scaffold is also being used to develop new antimicrobial compounds to combat drug-resistant pathogens.
Enzyme Inhibitors: Derivatives of this compound are being designed as inhibitors of specific enzymes implicated in various diseases. For instance, they have been investigated as inhibitors of salicylate (B1505791) synthase (MbtI) for the treatment of mycobacterial infections. mdpi.com
Agrochemicals: The development of novel pesticides and herbicides based on the this compound structure is an ongoing area of research. joshi-group.comambeed.com
Integration with Artificial Intelligence and Automated Synthesis Platforms
The convergence of chemistry with artificial intelligence (AI) and robotics is set to revolutionize the way molecules are designed and synthesized. This compound and its derivatives are playing a role in this transformation:
AI-Powered Retrosynthesis: AI platforms can predict synthetic routes for complex molecules, including those derived from this compound. acs.orgacs.org These tools can significantly accelerate the process of designing new synthetic strategies.
Automated Synthesis: Robotic platforms, such as IBM's RoboRXN, are capable of automatically executing chemical syntheses. acs.orgacs.org In a demonstration, RoboRXN successfully prepared a derivative of this compound, showcasing the potential for these systems to automate the synthesis of novel compounds. acs.orgacs.org High-throughput experimentation (HTE) platforms are also being used to rapidly optimize reaction conditions and screen for new catalysts and materials. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods are being used to study the electronic structure and reactivity of this compound and its derivatives. nih.gov These studies provide valuable insights that can guide the design of new reactions and materials. nih.gov
Green Chemistry Approaches in this compound Synthesis and Utilization
The principles of green chemistry are increasingly being applied to the synthesis and use of this compound to minimize environmental impact and improve sustainability. researchgate.netresearchgate.net Key areas of focus include:
Greener Synthetic Routes: Researchers are developing more environmentally friendly methods for synthesizing this compound and its derivatives. This includes the use of greener solvents, such as water ("on-water" synthesis), and the development of catalyst systems that can be recycled and reused. rsc.orgmdpi.com For instance, the use of ionic liquids as recyclable agents in the synthesis of benzonitriles is being explored. rsc.org
Catalysis with Benign Metals: There is a growing interest in replacing precious metal catalysts, such as palladium, with more abundant and less toxic metals like iron for cross-coupling reactions. researchgate.net
Waste Reduction: The development of highly efficient and selective reactions, such as domino reactions, helps to minimize the generation of waste products. rsc.org
Renewable Feedstocks: While not yet a primary focus for this compound itself, the broader trend in green chemistry is to move towards the use of renewable feedstocks for the production of chemicals.
Q & A
Q. What are the common synthetic routes to prepare 3-bromobenzonitrile, and what mechanistic considerations guide these methods?
- Methodological Answer: this compound is synthesized via cross-coupling reactions, leveraging its bromine substituent as a reactive site. For example:
- Cobalt-catalyzed coupling : Zinc insertion into this compound in acetonitrile, followed by coupling with aryl halides (e.g., 2-chloropyrimidine) at 50°C for 6 hours yields substituted products (74% yield) .
- Palladium-catalyzed arylation : Direct C–H bond functionalization using Pd catalysts with thiophene derivatives or aryl bromides achieves regioselective coupling (e.g., 84% yield for 3-(5-(2-bromo-4-methylphenyl)thiophen-2-yl)benzonitrile) .
Mechanistically, the bromine atom acts as a leaving group, while the nitrile’s electron-withdrawing nature stabilizes intermediates.
Q. How does the nitrile group influence substitution patterns in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer: The nitrile group is a strong meta-director due to its electron-withdrawing inductive effect. This directs incoming electrophiles to the meta position relative to the nitrile group. For example, in Pd-catalyzed arylation, coupling occurs at the meta position of the nitrile-substituted benzene ring . Researchers must account for this directing effect when designing multi-step syntheses to avoid undesired regiochemistry.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer:
- NMR : and NMR identify aromatic protons and carbons (e.g., : δ 7.90 ppm for aromatic protons; : δ 116.5 ppm for CN) .
- IR : The nitrile stretch appears near 2230 cm, though molar absorptivity data may be unavailable .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 181 for [M]) confirm molecular weight. Cross-referencing with combustion analysis ensures purity .
Advanced Research Questions
Q. How can researchers address selectivity challenges when this compound participates in competitive catalytic systems?
- Methodological Answer: Selectivity depends on catalyst design and reaction conditions. For instance, HPWO-catalyzed reactions selectively activate this compound over aliphatic nitriles (e.g., cyclohexanecarbonitrile) due to the aromatic ring’s enhanced electrophilicity. Adjusting solvent polarity (e.g., acetonitrile vs. ethers) and catalyst loading (13 mol% CoBr) can further tune selectivity .
Q. What strategies optimize regioselectivity in multi-step syntheses using this compound as a building block?
- Methodological Answer:
- Pre-functionalization : Introduce directing groups (e.g., pyrimidine via Buchwald–Hartwig coupling) to override the nitrile’s meta-directing effect .
- Catalyst choice : Pd vs. Co catalysts yield different regiochemical outcomes. Pd catalysts favor C–H activation at sterically accessible positions, while Co catalysts prioritize halide displacement .
Q. How should researchers reconcile contradictory yield data in cross-coupling reactions involving this compound?
- Methodological Answer: Contradictions often arise from variables such as:
- Catalyst loading : Higher CoBr (13 mol%) improves yields compared to lower loadings .
- Reaction time : Prolonged heating (6–12 hours) may degrade sensitive intermediates, reducing yields .
Systematic optimization using design-of-experiments (DoE) frameworks is recommended to identify critical parameters.
Safety and Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
Q. How can isotope-labeled this compound (e.g., 14C^{14}C14C-labeled) be applied in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
